REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([B:11]3[O:15]C(C)(C)C(C)(C)[O:12]3)[CH:8]=2)[C:3]1=[O:20].Cl>CC(C)=O>[CH3:1][N:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([B:11]([OH:15])[OH:12])[CH:8]=2)[C:3]1=[O:20]
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Name
|
|
Quantity
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53 g
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Type
|
reactant
|
Smiles
|
CN1C(C2=CC=C(C=C2C1)B1OC(C(O1)(C)C)(C)C)=O
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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600 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
to remove acetone
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Type
|
FILTRATION
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Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=CC=C(C=C2C1)B(O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |